
Methyl 3-(4-ethylphenyl)-3-oxopropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(4-ethylphenyl)-3-oxopropanoate, also known as MEPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MEPP is an ester of 4-ethylphenylacetic acid and methyl acetoacetate, and it is widely used in organic synthesis and medicinal chemistry.
科学的研究の応用
1. Bioanalytical Method Development
Methyl 3-(4-ethylphenyl)-3-oxopropanoate is used in the development of bioanalytical methods. Nemani, Shard, and Sengupta (2018) established a quantitative bioanalytical method for a molecule with acetylcholinesterase inhibition property, using Liquid Chromatography-Mass Spectrometry. This method is validated following USFDA guidelines and is crucial for drug development and metabolite identification (Nemani, Shard, & Sengupta, 2018).
2. Potential Fungicides and Bactericides
The compound has been explored for its potential as a fungicide and bactericide. Ahluwalia, Dutta, and Sharma (1986) synthesized derivatives of ethyl 3-(4'-methylphenyl)-3-oxopropanoate, finding marginal antifungal and antibacterial activity, highlighting its potential in agricultural and medical applications (Ahluwalia, Dutta, & Sharma, 1986).
3. Asymmetric Reduction by Fungi
Salvi and Chattopadhyay (2006) researched the asymmetric reduction of ethyl 3-aryl-3-oxopropanoates to (S)-alcohols using the fungus Rhizopus arrhizus. This process is significant in organic chemistry and pharmaceuticals for producing enantiomerically pure substances (Salvi & Chattopadhyay, 2006).
4. Antiproliferative Activity in Thiazole Derivatives
Yurttaş, Evren, and Özkay (2022) synthesized derivatives of methyl 3/4-[[4-(2-substituted thiazol-4-yl)phenyl]amino]-3-oxopropanoate/(4-oxobutanoate) to investigate their antiproliferative activity. This is vital for developing new therapeutic agents in cancer treatment (Yurttaş, Evren, & Özkay, 2022).
5. Photovoltaic Stability in Organic Solar Cells
Hilal and Han (2018) reported the use of this compound in improving the stability and performance of bulk heterojunction organic solar cells. This research is crucial in advancing renewable energy technologies (Hilal & Han, 2018).
特性
IUPAC Name |
methyl 3-(4-ethylphenyl)-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-3-9-4-6-10(7-5-9)11(13)8-12(14)15-2/h4-7H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMAXGZLAEJZSTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-ethylphenyl)-3-oxopropanoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-fluorophenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2915218.png)
![N-cyclopentyl-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2915219.png)
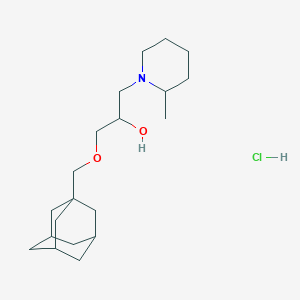
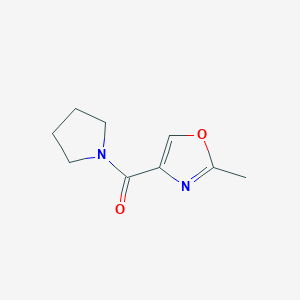
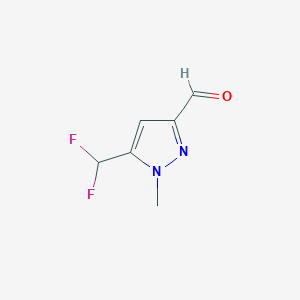
![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2915226.png)
![N-benzyl-N-(4-ethoxybenzo[d]thiazol-2-yl)butyramide](/img/structure/B2915227.png)

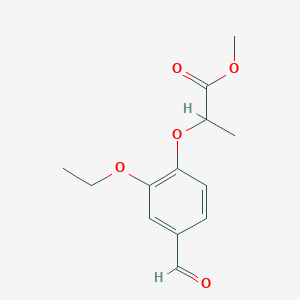
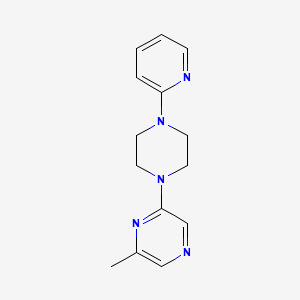
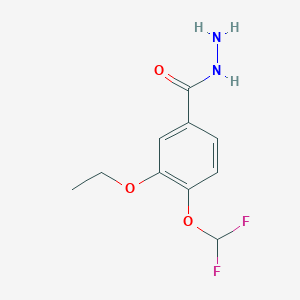
![N-[benzotriazol-1-yl-[di(propan-2-yl)amino]methylidene]benzamide](/img/structure/B2915237.png)
![2-Chloro-3-[2-(4,5-dimethyl-1H-imidazol-2-yl)pyrrolidin-1-yl]sulfonylpyridine](/img/structure/B2915239.png)
